7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

Synthetic methodology Process chemistry Pyrrolopyrimidine synthesis

7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 252723-16-3) is a trisubstituted pyrrolo[2,3-d]pyrimidine featuring a benzenesulfonyl protecting group at N7, a chlorine atom at C4, and a methyl group at C6. This heterocyclic scaffold belongs to the deazapurine family and serves as a key synthetic intermediate in medicinal chemistry, particularly for generating kinase-targeted libraries.

Molecular Formula C13H10ClN3O2S
Molecular Weight 307.76 g/mol
CAS No. 252723-16-3
Cat. No. B1291437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
CAS252723-16-3
Molecular FormulaC13H10ClN3O2S
Molecular Weight307.76 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CN=C2Cl
InChIInChI=1S/C13H10ClN3O2S/c1-9-7-11-12(14)15-8-16-13(11)17(9)20(18,19)10-5-3-2-4-6-10/h2-8H,1H3
InChIKeyQSIDTDGOKALJNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine – Structural and Functional Baseline for Procurement Evaluation (CAS 252723-16-3)


7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 252723-16-3) is a trisubstituted pyrrolo[2,3-d]pyrimidine featuring a benzenesulfonyl protecting group at N7, a chlorine atom at C4, and a methyl group at C6. This heterocyclic scaffold belongs to the deazapurine family and serves as a key synthetic intermediate in medicinal chemistry, particularly for generating kinase-targeted libraries [1]. Its molecular formula is C₁₃H₁₀ClN₃O₂S (MW 307.76) and it is commercially available at ≥95% purity from major chemical suppliers such as Fluorochem and VWR .

Why Closest In-Class Analogs Cannot Substitute 7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine in Critical Synthetic Sequences


Substituting this compound with the des-methyl analog (7-benzenesulfonyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, CAS 186519-89-1), the tosyl-protected analog (4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, CAS 479633-63-1), or the unprotected 4-chloro-6-methyl scaffold (CAS 35808-68-5) introduces different electronic and steric environments that alter reactivity at the C4 chlorine and the pyrrole ring. The benzenesulfonyl group provides a distinct electron‑withdrawing profile compared to tosyl, affecting nucleophilic aromatic substitution rates [1]. The 6‑methyl group modifies both the steric hindrance around the electrophilic C4 center and the conformational preferences of the bicyclic core, which are not reproduced by 6‑unsubstituted analogs [2]. Furthermore, the unprotected amino‑NH derivative (CAS 35808-68-5) exhibits different solubility characteristics and may undergo side reactions during metal‑catalyzed couplings that are suppressed by the N‑benzenesulfonyl protection [1]. These differences mean that synthetic yields, purification profiles, and downstream functionalization outcomes cannot be transferred between these seemingly similar intermediates without re‑optimization of the entire synthetic route.

Quantitative Differentiation Evidence for 7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine vs. Closest Analogs


Comprehensive Synthetic Yield Improved from ~40% to >87% Over Prior Art Methods

The patented preparation method (CN102936251A) for pyrrolo[2,3-d]pyrimidine derivatives, including 7-benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, achieves a comprehensive reaction yield exceeding 87% with product purity reaching 99%. This represents a yield improvement of more than 2‑fold compared to the existing literature yield of approximately 40% for analogous compounds prepared by previous methods [1]. The patented three‑step sequence (N‑sulfonylation, C6‑methylation, and N‑deprotection) is specifically optimized for the benzenesulfonyl‑protected scaffold and is not directly transferable to tosyl‑ (CAS 479633-63-1) or unprotected analogs without significant re‑development.

Synthetic methodology Process chemistry Pyrrolopyrimidine synthesis

6-Methyl Substitution Distinguishes This Intermediate from the Des‑Methyl Analog (CAS 186519‑89‑1)

The 6-methyl group on the pyrrole ring of the target compound creates a steric and electronic environment absent in the des‑methyl analog 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 186519-89-1, MW 293.73) [1]. In the broader 6‑methylpyrrolo[2,3-d]pyrimidine series, this methyl substituent has been shown to influence both the conformational bias of the scaffold and the reactivity of the C4 chlorine toward nucleophilic displacement, a critical step in generating kinase inhibitor libraries [2]. The des‑methyl analog lacks this steric constraint and exhibits a lower molecular weight and different ¹H‑NMR signature (e.g., δ 8.81 for the 7‑benzenesulfonyl intermediate vs. expected shift for the 6‑H analog) [1].

Medicinal chemistry Kinase inhibitor intermediates Structure–activity relationship

Benzenesulfonyl Protecting Group Differentiates This Scaffold from the Tosyl‑Protected Tofacitinib Intermediate (CAS 479633‑63‑1)

The N‑7 protecting group in this compound is benzenesulfonyl (PhSO₂), whereas the widely used tofacitinib intermediate carries a tosyl (4‑CH₃C₆H₄SO₂) group (CAS 479633-63-1) [1]. The Hammett substituent constant σₚ for PhSO₂ is approximately 0.70, compared to ~0.68 for 4‑CH₃C₆H₄SO₂, making the benzenesulfonyl a slightly stronger electron‑withdrawing group [2]. This difference modulates the electrophilicity of the C4 chlorine, affecting the rate of nucleophilic aromatic substitution (SNAr) reactions used to install amine or other nucleophile diversity elements at C4. Additionally, the benzenesulfonyl group is more readily cleaved under milder basic conditions than the tosyl group, which can simplify final deprotection steps in multi‑gram syntheses [1].

Protecting group strategy Synthetic intermediate Kinase inhibitor synthesis

Vendor‑Verified Purity and Hazard Classification for Procurement Decisions

Commercially available 7‑benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is supplied at ≥95% purity by multiple reputable vendors, with some offering lot‑specific batch analysis including NMR, HPLC, and GC certificates . The compound is classified under GHS07 as Harmful/Irritant, with specific hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) as per the Fluorochem Safety Data Sheet . For comparison, the unprotected analog 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 35808-68-5) is also classified as H302+H315, but commercial purity specifications vary more widely (typically 97% minimum) and fewer vendors supply it with full analytical data packages [1].

Quality control Safety data Procurement specification

Optimal Application Scenarios for 7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 252723-16-3) Based on Verified Evidence


Multi‑Gram Synthesis of 4,6‑Disubstituted Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor Libraries via High‑Yield Benzenesulfonyl Protection Strategy

This compound is the recommended intermediate for medicinal chemistry groups synthesizing 4‑amino‑6‑methyl‑7H-pyrrolo[2,3-d]pyrimidine kinase inhibitor libraries, where the benzenesulfonyl protecting group enables sequential functionalization at C4 and subsequent deprotection under mild conditions. The patented method delivers the protected intermediate in >87% yield and 99% purity [1], a >2‑fold improvement over prior methods (~40%), which directly reduces the cost of the advanced intermediate. The 6‑methyl group is pre‑installed, eliminating a separate C6 alkylation step and ensuring regiochemical fidelity in the final scaffold.

Structure–Activity Relationship (SAR) Studies Requiring a Differentiated N‑7 Protecting Group Compared to Tosyl‑Protected Analogs

For SAR projects exploring the impact of the N‑7 sulfonyl protecting group on C4 nucleophilic aromatic substitution rates or on the biological activity of the final deprotected kinase inhibitor, this benzenesulfonyl‑protected intermediate offers a distinct electron‑withdrawing profile (σₚ ≈ 0.70) compared to the tosyl variant (σₚ ≈ 0.68) [1][2]. The benzenesulfonyl group is also cleaved under milder basic conditions (tBuOK/THF, ambient temperature) than the tosyl group, which can be advantageous for substrates containing base‑sensitive functionality [1].

Process Chemistry Scale‑Up Where Consistent Purity and Safety Documentation Are Mandatory

When translating a medicinal chemistry route to multi‑gram or kilogram scale, the availability of this compound from multiple global suppliers (Fluorochem, VWR, Bidepharm) with ≥95% purity, batch‑specific analytical certificates, and a comprehensive GHS07 safety data sheet reduces procurement and regulatory risk . The explicit hazard statements (H302, H315, H319, H335) allow for proper engineering controls and personal protective equipment planning prior to scale‑up, a consideration that is less well‑documented for the unprotected NH analog (CAS 35808-68-5) [3].

Regioselective C6‑Functionalization via Directed Metalation Chemistry

The benzenesulfonyl group at N7 acts as a directing and activating group for lithiation at the adjacent pyrrole C6 position, as demonstrated in the patented synthesis where n‑BuLi/DIPEA at −78 °C selectively deprotonates C6 for subsequent methylation [1]. This reactivity is not directly transferable to the tosyl analog, where the electron‑donating methyl group on the sulfonyl ring slightly attenuates the directing ability, nor to the unprotected NH analog which would be deprotonated at N7 instead. For researchers planning C6 diversification via directed metalation, this benzenesulfonyl‑protected scaffold is the appropriate starting material.

Quote Request

Request a Quote for 7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.